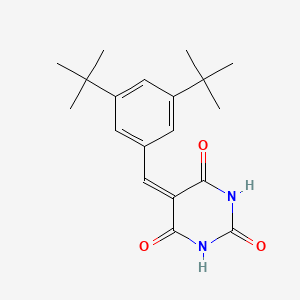
5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a derivative of pyrimidine trione with substituents that may influence its physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential behavior and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of Schiff bases through the reaction of an aldehyde with an amine. For instance, compounds with a benzylidene linkage to a pyrimidine or pyrrolidinone ring have been synthesized and evaluated for various properties and activities . The synthesis typically involves condensation reactions and may be followed by further functionalization or complexation with metals .
Molecular Structure Analysis
X-ray crystallography and DFT analyses are common techniques used to determine the molecular structure of such compounds. These methods can reveal the presence of intramolecular hydrogen bonding and other structural features that stabilize the molecule . The presence of tert-butyl groups is likely to influence the steric environment and electronic properties of the compound, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of the compound can be influenced by the presence of the benzylidene linkage and the substituents on the phenyl ring. For example, the interaction with transition metal ions can lead to the formation of coordination complexes with interesting magnetic properties . Schiff bases like those formed in the synthesis of these compounds are known to be versatile ligands that can engage in various chemical reactions, including complexation and redox processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized using spectroscopic methods like NMR, FT-IR, and MS. These techniques provide information on the electronic environment of the atoms, the presence of functional groups, and the overall stability of the compound . The introduction of bulky tert-butyl groups and other substituents can significantly alter properties such as solubility, melting point, and the ability to form crystals or aggregates .
Propiedades
IUPAC Name |
5-[(3,5-ditert-butylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-18(2,3)12-7-11(8-13(10-12)19(4,5)6)9-14-15(22)20-17(24)21-16(14)23/h7-10H,1-6H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNQIWOJFIUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate](/img/structure/B2543948.png)
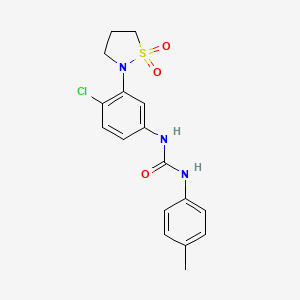
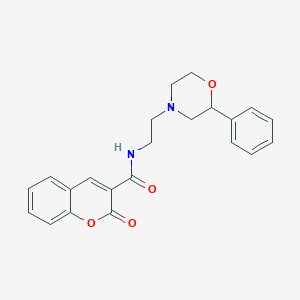
![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2543952.png)
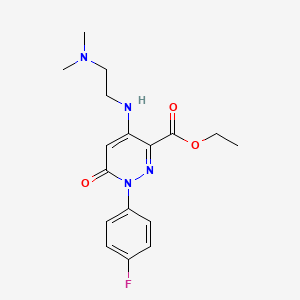

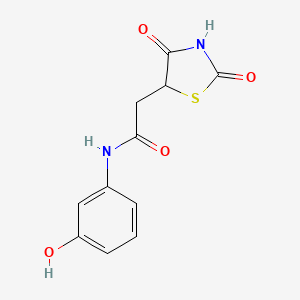

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)
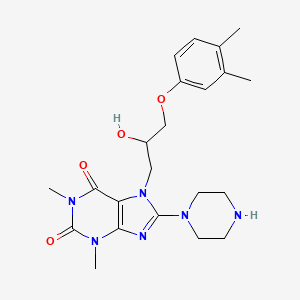
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543965.png)
![3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2543966.png)
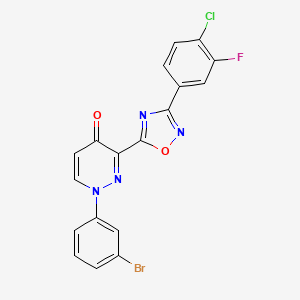
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2543969.png)